2,2',3,4,4',5-Hexachlorobiphenyl
Overview
Description
2,2’,3,4,4’,5-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, known for its environmental persistence and potential health hazards. It is one of the many congeners of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties .
Mechanism of Action
Target of Action
The primary target of 2,2’,3,4,4’,5-Hexachlorobiphenyl is the xenobiotic chemical metabolizing enzymes , such as the CYP1A1 gene . These enzymes play a crucial role in the metabolism and elimination of foreign substances from the body.
Biochemical Pathways
The compound affects the xenobiotic metabolism pathway . This pathway is responsible for the metabolism and elimination of foreign substances, including drugs and toxins. The activation of the CYP1A1 gene can lead to changes in this pathway, potentially altering the body’s response to certain substances.
Pharmacokinetics
Like other polychlorinated biphenyls, it is likely to have low solubility in water and high lipid solubility . This could affect its bioavailability and distribution within the body.
Result of Action
The activation of the CYP1A1 gene by 2,2’,3,4,4’,5-Hexachlorobiphenyl can lead to changes in the metabolism and elimination of xenobiotics . This could potentially alter the body’s response to certain drugs or toxins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,5-Hexachlorobiphenyl. For example, its stability and persistence in the environment can lead to bioaccumulation in organisms. Furthermore, its lipophilic nature can affect its distribution within the body and its potential to accumulate in fatty tissues .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2’,3,4,4’,5-Hexachlorobiphenyl are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes in the liver, leading to its metabolic transformation . These interactions can influence the activity of these enzymes and potentially alter various biochemical pathways .
Cellular Effects
2,2’,3,4,4’,5-Hexachlorobiphenyl can have significant effects on cellular function. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce the expression of certain genes involved in xenobiotic metabolism, potentially leading to changes in cellular function .
Molecular Mechanism
At the molecular level, 2,2’,3,4,4’,5-Hexachlorobiphenyl exerts its effects through various mechanisms. It can bind to specific proteins, inhibit or activate enzymes, and alter gene expression . For instance, it has been shown to bind to the aryl hydrocarbon receptor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,4’,5-Hexachlorobiphenyl can change over time. Studies have shown that it is relatively stable, but can undergo degradation under certain conditions . Long-term exposure to this compound can lead to persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’,5-Hexachlorobiphenyl can vary with dosage in animal models. High doses of this compound can lead to toxic effects, while lower doses may have subtler effects on cellular function and metabolism .
Metabolic Pathways
2,2’,3,4,4’,5-Hexachlorobiphenyl is involved in various metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can have their own effects on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, 2,2’,3,4,4’,5-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to specific transporters and proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2,2’,3,4,4’,5-Hexachlorobiphenyl can influence its activity and function. It has been found in various compartments within the cell, and its localization can be influenced by various factors, including its interactions with specific proteins .
Preparation Methods
The synthesis of 2,2’,3,4,4’,5-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and involves the stepwise addition of chlorine atoms to the biphenyl molecule . Industrial production methods often utilize high-temperature and high-pressure conditions to achieve the desired chlorination pattern efficiently .
Chemical Reactions Analysis
2,2’,3,4,4’,5-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This process can dechlorinate the compound, reducing its toxicity.
Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,3,4,4’,5-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. In chemistry, it serves as a model compound for studying the behavior of PCBs in various environments. In biology and medicine, research focuses on its toxicological effects, including its role in disrupting endocrine functions and its potential carcinogenicity . Industrially, it was historically used in electrical equipment, hydraulic fluids, and as a plasticizer in synthetic resins .
Comparison with Similar Compounds
2,2’,3,4,4’,5-Hexachlorobiphenyl is similar to other hexachlorobiphenyls, such as 2,2’,4,4’,5,5’-Hexachlorobiphenyl and 2,2’,3,3’,4,4’-Hexachlorobiphenyl . its specific chlorination pattern gives it unique properties, such as its particular binding affinity to the AhR and its distinct toxicological profile . Other similar compounds include various other PCB congeners, each with different chlorination patterns and associated toxicities .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLRBPBZLTGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074138 | |
Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35694-06-5 | |
Record name | 2,2′,3,4,4′,5-Hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35694-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4,4',5-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X578739527 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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